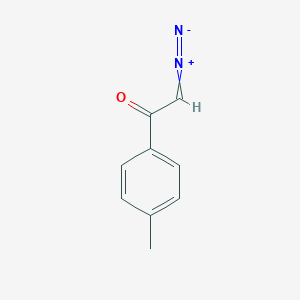

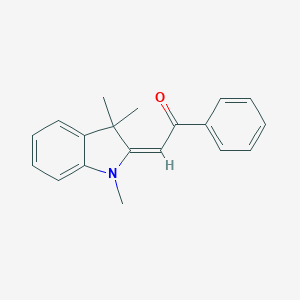

![molecular formula C28H20N4O16S4 B232075 Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]- CAS No. 16473-79-3](/img/structure/B232075.png)

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-' is a chemical compound that is widely used in scientific research applications. It is commonly known as ABTS and is used for measuring the antioxidant activity of a substance. ABTS is a water-soluble compound that can be easily synthesized in the laboratory.

Mechanism of Action

The mechanism of action of ABTS is based on the ability of the compound to donate electrons to free radicals. ABTS radical cation is a strong oxidizing agent that can accept electrons from other molecules. When ABTS radical cation accepts an electron, it is reduced to ABTS, which is colorless. The reduction of ABTS radical cation can be measured spectrophotometrically, and the results can be used to calculate the antioxidant activity of a substance.

Biochemical and Physiological Effects:

ABTS does not have any known biochemical or physiological effects on the human body. It is a non-toxic compound that is widely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using ABTS for measuring antioxidant activity are that it is a simple and reliable method that can be easily performed in the laboratory. ABTS is a water-soluble compound that can be used to measure the antioxidant activity of both hydrophilic and lipophilic substances. The limitations of using ABTS are that it measures only the ability of a substance to donate electrons to free radicals and does not take into account other mechanisms of antioxidant activity. Additionally, the ABTS assay may not be relevant to the in vivo antioxidant activity of a substance.

Future Directions

For research on ABTS include developing new methods for measuring antioxidant activity that take into account other mechanisms of antioxidant activity. Additionally, research could focus on the use of ABTS in the development of new antioxidant therapies for the treatment of diseases such as cancer and Alzheimer's disease. Finally, research could explore the use of ABTS in the development of new food and cosmetic products with antioxidant properties.

Synthesis Methods

ABTS can be synthesized by reacting 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with potassium persulfate. The reaction produces ABTS radical cation, which is blue in color. The blue color of ABTS radical cation can be used to measure the antioxidant activity of a substance.

Scientific Research Applications

ABTS is widely used in scientific research for measuring the antioxidant activity of a substance. Antioxidants are substances that can prevent or slow down the damage caused by free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer, heart disease, and Alzheimer's disease. ABTS is used to measure the ability of a substance to neutralize free radicals and prevent oxidative damage.

properties

CAS RN |

16473-79-3 |

|---|---|

Molecular Formula |

C28H20N4O16S4 |

Molecular Weight |

796.7 g/mol |

IUPAC Name |

2-[2-(4-nitro-2-sulfophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C28H20N4O16S4/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |

InChI Key |

UYTCJBFOLUYGBH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

Other CAS RN |

16473-79-3 |

synonyms |

3,3'-Azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

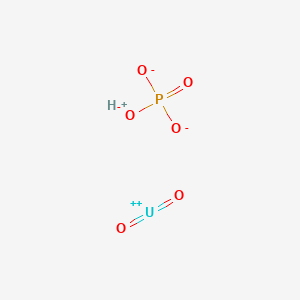

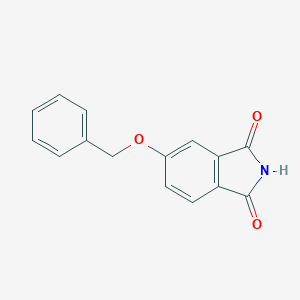

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)